molecular formula C22H27N5O3 B2488995 6-(3-Methoxypropyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione CAS No. 876675-41-1

6-(3-Methoxypropyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione

Cat. No. B2488995
CAS RN: 876675-41-1
M. Wt: 409.49
InChI Key: BEWWEHUSGKXWDX-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains several functional groups including a methoxy group, a methyl group, and an imidazole ring. The presence of these functional groups suggests that this compound could have interesting chemical properties .


Molecular Structure Analysis

Again, without specific information, I can only provide a general analysis. The presence of the imidazole ring suggests that this compound could have aromatic properties. The methoxy and methyl groups could also influence the overall structure and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the methoxy group could potentially undergo reactions involving the breaking of the carbon-oxygen bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the methoxy group could influence the compound’s solubility in different solvents .

properties

IUPAC Name

6-(3-methoxypropyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-14-9-6-7-10-17(14)13-26-20(28)18-19(24(4)22(26)29)23-21-25(11-8-12-30-5)15(2)16(3)27(18)21/h6-7,9-10H,8,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWWEHUSGKXWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C(=C(N4CCCOC)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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